molecular formula C18H24N2O2 B2955622 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide CAS No. 862813-79-4

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

Cat. No.: B2955622
CAS No.: 862813-79-4
M. Wt: 300.402
InChI Key: ASFCIPRPLKYRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is a synthetic indole derivative supplied for research purposes. Indole-based compounds represent a highly promising class of molecules in medicinal chemistry due to the versatility of the indole nucleus, which allows for broad interactions with diverse biological targets . This specific amide-functionalized indole is of significant interest for researchers investigating the structure-activity relationships of heterocyclic compounds and their potential bioactivities. The core indole scaffold is a fundamental building block in numerous biologically active molecules and natural products . Researchers are exploring indole derivatives like this one for a wide spectrum of potential applications, given the documented activities of analogous structures. Scientific literature indicates that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The structural motifs present in this compound—specifically the 1,2-dimethyl substitution on the indole ring and the N,N-dipropylacetamide side chain—make it a valuable candidate for hit-to-lead optimization studies in drug discovery, particularly in the development of novel therapeutic agents. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFCIPRPLKYRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide typically involves the reaction of 1,2-dimethylindole with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride as the acylating agent in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide and analogous compounds:

Compound Name Structural Features Biological Activity/Application Key References
This compound 1,2-Dimethylindole core; N,N-dipropylacetamide side chain No explicit activity reported; structural analogs explored in drug discovery (e.g., TSPO ligands)
F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) 1,2-Dimethylindole core; acetylphenyl substituent on acetamide Reported as inactive in preliminary screens
2-[2-(4-Hydroxyphenyl)-1H-indol-3-yl]-2-oxo-N,N-dipropylacetamide (Compound 8) 4-Hydroxyphenyl-substituted indole; N,N-dipropylacetamide Synthesized for translocator protein (TSPO) modulation; potential CNS applications
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro-substituted aromatic ring; methoxymethyl and diethylphenyl groups Herbicide; inhibits plant cell division
99mTc-CB256 ([99mTc]1) Imidazopyridine core; dipropylacetamide; technetium-99m complex TSPO-targeted SPECT imaging agent for tumors
2-(1H-Indol-3-yl)-2-oxo-N-propylacetamide Unsubstituted indole; N-propylacetamide Intermediate in indole-based drug synthesis; no reported bioactivity

Key Comparison Points:

Structural Modifications and Bioactivity: The 1,2-dimethylindole group in the target compound distinguishes it from simpler indole derivatives (e.g., 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide ). Methylation at the indole 1- and 2-positions may enhance metabolic stability compared to unsubstituted indoles.

Hydrogen Bonding and Crystallography: The N,N-dipropylacetamide group reduces hydrogen-bonding capacity compared to compounds with hydroxyl or amino substituents (e.g., compound 8 in ). This may limit solubility but improve blood-brain barrier penetration. Crystallographic data for related indole-acetamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) highlight the role of hydrogen bonding in stabilizing molecular conformations, a factor critical for target engagement.

Pharmacological Relevance: Unlike the inactive F12016 , compound 8 (with a 4-hydroxyphenylindole) demonstrates the importance of electron-withdrawing substituents on the indole ring for TSPO binding .

Agrochemical vs. Pharmaceutical Design :

  • Pesticides like alachlor prioritize halogenated aromatic rings for herbicidal activity, whereas the target compound’s indole-acetamide scaffold aligns with neuroactive or anticancer drug design.

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized via BBr3-mediated demethylation or condensation reactions, as demonstrated for related indole-acetamides .
  • Structure-Activity Relationships (SAR): Dipropyl vs. Propyl Groups: The N,N-dipropyl substitution may enhance lipophilicity and CNS penetration compared to mono-propyl analogs (e.g., ). Indole Substitution: 1,2-Dimethylation likely reduces metabolic oxidation at the indole nitrogen, improving pharmacokinetics.

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H20N2O2
  • CAS Number : 176721-02-1
  • Molecular Weight : 260.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may function as an apoptosis inducer, particularly in cancer cells. The compound's structure allows it to interact with cellular targets involved in apoptosis and cell proliferation.

Antitumor Activity

Studies have shown that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various human tumor cell lines:

CompoundCell LineEC50 (µM)GI50 (µM)
3gHCT1160.240.056
4eSNU3980.170.088
4eRKO0.14-

These findings suggest that the compound can inhibit tumor growth effectively, particularly against colorectal carcinoma cells .

The compound has been noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. By disrupting this process, the compound effectively induces apoptosis in cancer cells .

Study on Colon Carcinoma

In a notable study, researchers evaluated the effectiveness of various indole derivatives, including those similar to this compound, against colon carcinoma cell lines. The study utilized the MTT assay to assess cytotoxicity over a period of 144 hours. Results indicated marked activity against solid tumors, particularly colon and lung cancers .

Comparative Analysis

A comparative analysis of similar compounds revealed that structural modifications significantly affect biological activity:

Compound StructureAntitumor Activity
Indole derivatives with methyl substitutionsEnhanced potency against HCT116 cells
Acetamide derivatives with propyl groupsImproved solubility and bioavailability

This highlights the importance of chemical modifications in enhancing therapeutic efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis typically involves a multi-step approach:

Indole Core Formation: Start with 1,2-dimethylindole, generated via Fischer indole synthesis using substituted phenylhydrazines and ketones under acidic conditions.

Acetamide Functionalization: React the indole derivative with 2-chloro-N,N-dipropylacetamide in the presence of a base (e.g., K₂CO₃) to introduce the 2-oxoacetamide moiety.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization can be achieved by controlling reaction temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst (e.g., DMAP) .
Key Analytical Validation: Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., indole protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • 1H^1H- and 13C^{13}C-NMR: Identify substituents on the indole ring (e.g., methyl groups at δ 2.3–2.5 ppm) and acetamide protons (e.g., carbonyl at δ 170–175 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~359.2 g/mol) and fragmentation patterns.
  • IR Spectroscopy: Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and N-H bending (amide at ~1550 cm⁻¹).
  • X-ray Crystallography: Resolve crystal packing and intramolecular hydrogen bonding (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers address contradictory reports on the biological activity of this compound in different in vitro models?

  • Methodological Answer: Contradictions may arise from variations in:

Assay Conditions: Standardize cell lines (e.g., HEK-293 vs. HepG2), incubation times, and solvent controls (DMSO concentration ≤0.1%).

Compound Purity: Verify via HPLC and LC-MS to rule out degradation products.

Mechanistic Studies: Use competitive binding assays (e.g., fluorescence polarization) or siRNA knockdown to confirm target specificity. Cross-reference with structurally analogous indole derivatives (e.g., 2-(1H-indol-3-yl)-N-phenylacetamide, which showed α-amylase inhibition in ) .

Q. What computational strategies are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Focus on the indole ring’s hydrophobic packing and acetamide hydrogen bonding.

Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.

QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. propyl groups) using descriptors like logP and polar surface area .

Data Analysis and Mechanistic Questions

Q. How can researchers design structure-activity relationship (SAR) studies to enhance the compound’s bioactivity?

  • Methodological Answer:
  • Modify Indole Substituents: Replace methyl groups with electron-withdrawing groups (e.g., Cl, NO₂) to alter electronic density.
  • Acetamide Chain Variation: Test shorter (ethyl) or branched (isopropyl) alkyl chains to optimize steric compatibility.
  • Biological Testing: Screen analogs against panels (e.g., NCI-60 cancer cell lines) and compare IC₅₀ values. Prioritize derivatives with improved selectivity (e.g., >10-fold vs. off-target receptors) .

Stability and Storage

Q. What protocols ensure the compound’s stability during long-term storage?

  • Methodological Answer:
  • Storage Conditions: Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation.
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Lyophilization: For aqueous solubility challenges, prepare lyophilized powders with cryoprotectants (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.